4-Azidobenzoyl chloride

Overview

Description

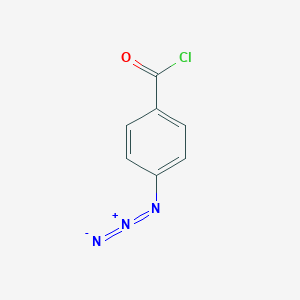

4-Azidobenzoyl chloride (4-ABC) is an important reagent in organic synthesis, used for the introduction of azide groups into organic compounds. It is a colorless liquid with a pungent odor, and is soluble in organic solvents. 4-ABC is a useful reagent for a variety of reactions, including the synthesis of polymers, peptides, and other compounds. It is also used in the synthesis of pharmaceuticals, dyes, and other materials.

Scientific Research Applications

4-Azidobenzoyl chloride is used in the synthesis of quinazolinones through an intramolecular aza-Wittig reaction, as described in a study by Takeuchi and Eguchi (1989) (Takeuchi & Eguchi, 1989).

It plays a role in enhancing the detection responses of estrogens in liquid chromatography–mass spectrometry, which is crucial for analyzing biological fluids, as outlined by Higashi et al. (2006) (Higashi et al., 2006).

In the study of substitution reactions of 4-methoxybenzyl derivatives, the compound was used to understand the mechanisms of these reactions, as discussed by Amyes and Richard (1990) (Amyes & Richard, 1990).

Yuan et al. (2015) used this compound for synthesizing 1H-pyrimido[2,1-b]quinazoline-2,6-diones, which demonstrates its utility in complex organic syntheses (Yuan et al., 2015).

Gupta et al. (2000) explored its derivatives in the development of nickel(II) selective sensors, showing its application in analytical chemistry (Gupta et al., 2000).

The compound has been used in catalysis, specifically in hydroformylation reactions with Rh catalysts, as investigated by Clark et al. (2005) (Clark et al., 2005).

Kardile and Kalyane (2010) utilized it in the synthesis of antimicrobial 4-thiomorpholine derivatives, highlighting its role in pharmaceutical research (Kardile & Kalyane, 2010).

Its derivative, 4-Azido-2-hydroxybenzoic acid, was used in photoaffinity labeling to identify binding sites in UDP-glucuronosyltransferases, as per research by Xiong et al. (2006) (Xiong et al., 2006).

Lu (2014) explored its use in the synthesis of benzoyl derivatives, demonstrating its application in organic synthesis (Lu, 2014).

In electrochemistry, Xiao and Johnson (2003) studied its ionic liquid derivatives for electrolysis applications (Xiao & Johnson, 2003).

Vinković and Drevenkar (2008) used derivatives of this compound in ion chromatography for analyzing pharmaceutical samples (Vinković & Drevenkar, 2008).

Kuo et al. (2012) utilized a derivative of the compound for synthesizing supramolecular extenders in polymer chemistry (Kuo et al., 2012).

Its applications extend to polymer science, as shown by Mitsukami et al. (2001) in the direct synthesis of hydrophilic polymers (Mitsukami et al., 2001).

Vanderhaeghe and Thomis (1975) used it in the preparation of penicillin derivatives, indicating its role in antibiotic synthesis (Vanderhaeghe & Thomis, 1975).

Yuan et al. (2011) explored the effects of chloride ion on the degradation of azo dyes, where derivatives of this compound played a role in advanced oxidation processes (Yuan et al., 2011).

Jian-ping (2008) synthesized acylhydrazines using 4-nitro benzoyl chloride, showing its application in organic chemistry (Jian-ping, 2008).

Yip et al. (1980) conducted photoaffinity labeling of insulin receptor proteins using a derivative of this compound, underlining its use in biochemistry (Yip et al., 1980).

Lyčka et al. (1981) measured NMR spectra of azo dyes derived from benzenediazonium chloride, demonstrating its role in spectroscopy (Lyčka et al., 1981).

Kim et al. (2012) prepared azido-palladacycles containing this compound for catalysis, highlighting its application in cross-coupling reactions (Kim et al., 2012).

Altenhoff et al. (2004) synthesized N-heterocyclic carbenes derived from bioxazolines using the compound, for use in catalysis (Altenhoff et al., 2004).

Safety and Hazards

Mechanism of Action

Target of Action

4-Azidobenzoyl chloride is a chemical compound used primarily as a reagent in various chemical reactions . The primary targets of this compound are other reactants in the chemical reactions where it is used. It interacts with these targets to facilitate the synthesis of a wide range of organic compounds .

Mode of Action

The compound interacts with its targets through a process known as nucleophilic substitution, where it reacts with a nucleophile, often leading to the replacement of the chloride group . This interaction results in the formation of new chemical bonds and the synthesis of new compounds .

Biochemical Pathways

While the specific biochemical pathways affected by this compound can vary depending on the nature of the reaction, one common pathway involves the formation of phosphazides . This process enables transformations of carbonyl groups with nucleophiles such as lithium aluminum hydride and organometallic reagents .

Result of Action

The result of this compound’s action is the synthesis of new organic compounds. The specific molecular and cellular effects of these compounds would depend on their chemical structure and properties .

Biochemical Analysis

Biochemical Properties

4-Azidobenzoyl chloride has been used as a photoaffinity labeling (PAL) reagent for the estrogen receptor (ER) . It interacts with the ER, leading to selective and efficient photocovalent attachment .

Cellular Effects

The effects of this compound on cells are primarily observed through its interaction with the ER. It influences cell function by binding to the ER, affecting cell signaling pathways and gene expression .

Molecular Mechanism

This compound exerts its effects at the molecular level through its binding interactions with the ER. It can cause changes in gene expression and can influence enzyme activation or inhibition .

Temporal Effects in Laboratory Settings

It has been observed to demonstrate site-specific photoinactivation of ER .

properties

IUPAC Name |

4-azidobenzoyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4ClN3O/c8-7(12)5-1-3-6(4-2-5)10-11-9/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XXKYTTAVNYTVFC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(=O)Cl)N=[N+]=[N-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4ClN3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30163995 | |

| Record name | 4-Azidobenzoyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30163995 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

181.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

14848-01-2 | |

| Record name | 4-Azidobenzoyl chloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=14848-01-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Azidobenzoyl chloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014848012 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Azidobenzoyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30163995 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-azidobenzoyl chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.035.358 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: How does 4-Azidobenzoyl chloride facilitate the modification of polysulfone ultrafiltration membranes?

A1: this compound serves as a linking agent to attach poly(ethylene glycol) (PEG) chains onto polysulfone (PSf) surfaces. This process involves several steps:

- Synthesis of the photoreactive linker: this compound reacts with monomethoxy-PEG (MPEG), replacing the hydroxyl group of MPEG with the 4-azidobenzoyl group. This creates α-4-azidobenzoyl-ω-methoxy-PEG (ABMPEG), a molecule containing both a photoreactive azide group and a PEG chain. []

- Adsorption and photo-grafting: ABMPEG is then introduced to the PSf membrane where it adsorbs onto the surface. Upon exposure to UV light, the azide group within ABMPEG becomes reactive, forming covalent bonds with the PSf surface. This results in the PEG chains being "grafted" onto the PSf membrane. []

Q2: What are the observed effects of this surface modification on the polysulfone membrane?

A2: The grafting of PEG chains onto the PSf membrane surface leads to several significant changes:

- Increased hydrophilicity: The modified membrane exhibits a higher affinity for water, as demonstrated by contact angle measurements. This change is attributed to the hydrophilic nature of the attached PEG chains. []

- Reduced protein adsorption: The modified membrane demonstrates a 70% decrease in bovine serum albumin (BSA) adsorption compared to the unmodified membrane. This reduction is likely due to the PEG chains forming a barrier that hinders protein interaction with the PSf surface. []

- Improved permeability stability: The modification also leads to less severe permeability decay after protein adsorption. This suggests that the PEG coating helps maintain the membrane's filtration performance even after exposure to protein-containing solutions. []

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-Octanesulfonamide, N-[3-(dimethylamino)propyl]-1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-heptadecafluoro-](/img/structure/B80124.png)